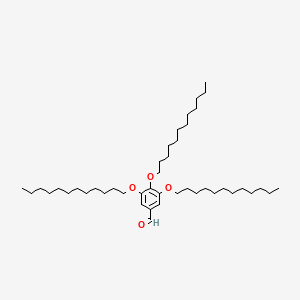

3,4,5-Tris(dodecyloxy)benzaldehyde

Beschreibung

Contextualization within Advanced Materials Science

In the field of advanced materials science, 3,4,5-Tris(dodecyloxy)benzaldehyde serves as a fundamental building block for creating molecules with specific, predictable, and highly desirable properties. The long dodecyloxy chains are not merely decorative; they impart significant solubility in organic solvents and, more importantly, are instrumental in inducing liquid crystalline behavior in the molecules derived from it. tcichemicals.comresearchgate.net This property is crucial for the development of materials used in displays, sensors, and other optoelectronic devices.

The aldehyde functional group is a versatile reactive site, allowing for its incorporation into a wide array of molecular architectures through various chemical reactions. This has led to its use in the synthesis of a diverse range of materials, from calamitic (rod-shaped) and discotic (disc-shaped) liquid crystals to complex dendritic polymers. mdpi.comnih.gov The ability to precisely control the final properties of these materials by modifying the structure of the initial benzaldehyde (B42025) precursor makes it an invaluable tool for materials scientists.

Significance in Supramolecular Chemistry and Self-Assembly

The true elegance of this compound lies in its profound impact on supramolecular chemistry and the study of self-assembly. The three dodecyloxy chains play a critical role in directing the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional, and larger structures. These interactions, primarily van der Waals forces between the long alkyl chains, drive the molecules to arrange themselves in specific ways, such as forming columnar or layered structures. mdpi.com

This self-assembly is a bottom-up approach to creating nanostructured materials. For instance, derivatives of this compound can self-assemble into helical pores and other complex architectures. The precise control over the molecular structure of the benzaldehyde allows for the fine-tuning of these self-assembled structures, opening up possibilities for the creation of materials with novel functions, such as molecular sieves, catalysts, and components for molecular electronics.

Overview of Research Trajectories and Key Areas

Research involving this compound is progressing along several key trajectories. A major area of focus is its use in the synthesis of advanced liquid crystals. tcichemicals.comresearchgate.net Scientists are exploring how modifications to the core structure can influence the mesomorphic properties of the resulting materials, such as the type of liquid crystal phase and the temperature range over which it is stable.

Another significant research direction is the development of dendrimers and other hyperbranched polymers. researchgate.net The trifunctional nature of the 3,4,5-trisubstituted benzene (B151609) ring makes it an ideal starting point for the construction of these complex, tree-like macromolecules. These dendrimers have potential applications in a variety of fields, including drug delivery, catalysis, and light-harvesting systems.

Furthermore, there is growing interest in the photophysical properties of molecules derived from this compound. Researchers are investigating how its incorporation into larger conjugated systems can lead to materials with interesting fluorescent or nonlinear optical properties, which are important for applications in photonics and electronics. The synthesis of star-shaped molecules with extended π-conjugated systems is a particularly active area of investigation. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H78O4 | cymitquimica.comfishersci.ca |

| Molecular Weight | 659.09 g/mol | cymitquimica.comfishersci.ca |

| CAS Number | 117241-32-4 | tcichemicals.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.com |

| Purity | >98.0% (GC) | cymitquimica.com |

| Melting Point | 49.0 - 53.0 °C | tcichemicals.com |

Interactive Data Table: Representative Liquid Crystalline Derivative

| Compound Name | Structure | Phase Transition Temperatures (°C) | Reference |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | A calamitic liquid crystal with a dodecyloxy chain | Cr 118.5 SmA 135.5 I | nih.gov |

Cr = Crystalline, SmA = Smectic A, I = Isotropic Liquid

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,4,5-tridodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDPYSIFPMBTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 3,4,5 Tris Dodecyloxy Benzaldehyde

Established Synthetic Pathways

The principal synthetic routes to 3,4,5-Tris(dodecyloxy)benzaldehyde are characterized by the strategic introduction of the dodecyloxy and aldehyde functionalities. These pathways include the alkylation of a trihydroxybenzaldehyde precursor, formylation of a brominated intermediate, oxidation of a benzyl (B1604629) alcohol, and the reduction of an ester followed by functionalization.

Alkylation Reactions of 3,4,5-Trihydroxybenzaldehyde Precursors

A common and direct method for synthesizing this compound is through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the alkylation of 3,4,5-Trihydroxybenzaldehyde with a dodecyl halide, typically 1-bromododecane. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl groups of the trihydroxybenzaldehyde, forming phenoxide ions that then act as nucleophiles, attacking the electrophilic carbon of the dodecyl bromide in an SN2 reaction to form the ether linkages.

A similar approach can be applied to other precursors, such as methyl 3,4,5-trihydroxybenzoate (B8703473), which is also alkylated with 1-bromooctadecane (B154017) using potassium carbonate in DMF. amazonaws.com

Aldehyde Formation via Formylation of Brominated Intermediates

An alternative strategy involves the introduction of the aldehyde group at a later stage of the synthesis. This pathway begins with the bromination of a tris(dodecyloxy)benzene derivative to create a brominated intermediate, such as 5-Bromo-1,2,3-tris(dodecyloxy)benzene. rsc.org This intermediate can then be formylated to introduce the aldehyde group. While various formylation methods exist in organic chemistry, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction, specific conditions for this particular transformation would need to be optimized. google.com The formylation of aromatic compounds can be achieved using various reagents, and the choice of method can be influenced by the nature of the substituents on the aromatic ring. google.com

Oxidation of Benzyl Alcohol Intermediates

Another established route proceeds through the oxidation of a benzyl alcohol intermediate, specifically (3,4,5-tris(dodecyloxy)phenyl)methanol. This alcohol can be synthesized and then oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. For instance, chromic trioxide, potassium permanganate, or other milder reagents can be used to effect this oxidation. google.com

Ester Reduction and Subsequent Functionalization

A multi-step pathway involving the reduction of an ester followed by further functionalization is also utilized. This synthesis often starts with a more readily available precursor like methyl 3,4,5-trihydroxybenzoate. amazonaws.com This precursor is first alkylated to form methyl 3,4,5-tris(octadecyloxy)benzoate. amazonaws.com The resulting ester is then reduced to the corresponding benzyl alcohol, (3,4,5-Tris(octadecyloxy)phenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄). amazonaws.com Finally, the alcohol is oxidized to yield the target aldehyde, this compound.

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and optimization of various parameters.

For the widely used Williamson ether synthesis , key variables include the choice of base, solvent, and temperature. Strong bases like potassium carbonate are effective in deprotonating the phenolic hydroxyl groups. Polar aprotic solvents such as DMF or acetone (B3395972) facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. masterorganicchemistry.com Reaction temperatures are often elevated to increase the reaction rate, though they must be controlled to prevent side reactions. To enhance solubility and reaction rates, especially for larger scale syntheses, heating and sonication can be employed. glpbio.com

In formylation reactions , the choice of the formylating agent and catalyst is critical. For oxygenated aromatic compounds, Lewis acids such as titanium tetrachloride or aluminum chloride are often used as catalysts. google.com The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired product and minimize the formation of byproducts.

The oxidation of benzyl alcohol intermediates requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid. Milder and more selective oxidizing agents are often preferred. The reaction is typically carried out in an appropriate organic solvent, and the temperature is monitored to control the reaction's progress.

For ester reduction , the choice of reducing agent is important. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. amazonaws.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). amazonaws.com Subsequent oxidation to the aldehyde requires a separate step with a suitable oxidizing agent.

Interactive Data Table: Synthesis Parameters

| Synthetic Step | Reagents | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Alkylation | 1-Dodecyl Bromide, K₂CO₃ | DMF | 60-80°C | Anhydrous conditions, efficient stirring |

| Formylation | Formylating agent, Lewis Acid | Dichloromethane (B109758) | Varies | Inert atmosphere, control of stoichiometry |

| Oxidation | Oxidizing Agent (e.g., PCC, PDC) | Dichloromethane | Room Temperature | Avoidance of over-oxidation |

| Ester Reduction | LiAlH₄ | THF | 0°C to Reflux | Anhydrous conditions, careful workup |

Precursor Derivatives in Synthetic Routes (e.g., Ethyl Gallate)

The synthesis of this compound often utilizes precursor derivatives that are more readily available or offer advantages in terms of reactivity and handling. A prominent example is the use of gallic acid and its esters, such as ethyl gallate or methyl gallate. amazonaws.com

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a common starting material. It can be esterified to produce methyl or ethyl gallate. These esters can then undergo alkylation of their three phenolic hydroxyl groups with dodecyl bromide in a Williamson ether synthesis, yielding methyl or ethyl 3,4,5-tris(dodecyloxy)benzoate. amazonaws.com

Following the alkylation, the ester group can be chemically transformed into the desired aldehyde functionality. This is typically achieved through a two-step process: reduction of the ester to a benzyl alcohol using a reducing agent like LiAlH₄, followed by oxidation of the resulting alcohol to the aldehyde. amazonaws.com This multi-step approach starting from gallic acid or its esters provides a versatile and reliable route to this compound and its analogs.

Purification Techniques and Yield Considerations

The final step in the synthesis of this compound is the oxidation of its precursor, (3,4,5-tris(dodecyloxy)phenyl)methanol. Following the oxidation, purification is essential to remove any unreacted starting material, reagents, and byproducts.

A common method for the synthesis of this compound involves the oxidation of (3,4,5-tris(dodecyloxy)phenyl)methanol using pyridinium (B92312) chlorochromate (PCC). researchgate.net The reaction is typically carried out in a chlorinated solvent such as dichloromethane (CH2Cl2) at a controlled temperature, starting at 0 °C and gradually warming to room temperature. researchgate.net

Purification of the final product is generally achieved through column chromatography. researchgate.net This technique separates the desired aldehyde from impurities based on their differential adsorption to a stationary phase. A common eluent system for this purification is a mixture of petroleum ether and ethyl acetate (B1210297) in a 97:3 ratio. researchgate.net

The yield for the oxidation of (3,4,5-tris(dodecyloxy)phenyl)methanol to this compound using PCC is reported to be as high as 85%. researchgate.net

Precursor Synthesis and Purification

The immediate precursor, (3,4,5-tris(dodecyloxy)phenyl)methanol, is synthesized by the reduction of methyl 3,4,5-tris(dodecyloxy)benzoate. This reduction is typically accomplished using a strong reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent.

The ester, methyl 3,4,5-tris(dodecyloxy)benzoate, is itself prepared via a Williamson ether synthesis. This reaction involves the alkylation of methyl 3,4,5-trihydroxybenzoate with 1-bromododecane. This foundational step introduces the long dodecyloxy chains to the aromatic ring.

| Precursor/Reagent | Role in Synthesis |

| Methyl 3,4,5-trihydroxybenzoate | Starting material for etherification |

| 1-Bromododecane | Alkylating agent to introduce dodecyloxy chains |

| Methyl 3,4,5-tris(dodecyloxy)benzoate | Intermediate ester |

| Lithium Aluminum Hydride (LAH) | Reducing agent for ester to alcohol conversion |

| (3,4,5-tris(dodecyloxy)phenyl)methanol | Immediate precursor to the final aldehyde |

| Pyridinium Chlorochromate (PCC) | Oxidizing agent for alcohol to aldehyde conversion |

| Dichloromethane (CH2Cl2) | Solvent for the oxidation reaction |

| Petroleum Ether/Ethyl Acetate | Eluent for column chromatography |

Supramolecular Assembly and Self Organization of 3,4,5 Tris Dodecyloxy Benzaldehyde

Molecular Design Principles for Directed Assembly

The self-assembly of 3,4,5-Tris(dodecyloxy)benzaldehyde and its derivatives is a direct consequence of its specific molecular design. This design incorporates a rigid, planar aromatic core with flexible, long alkyl chains, a combination that drives the formation of ordered structures. The central benzene (B151609) ring, substituted at the 3, 4, and 5 positions with dodecyloxy chains, creates a wedge-shaped or "fan-shaped" molecule. This geometry is a critical factor in its ability to form discotic liquid crystalline phases.

The key design principles at play include:

Aromatic Core: The central phenyl group provides a rigid scaffold and participates in π-π stacking interactions, which are crucial for the formation of columnar structures.

Flexible Alkyl Chains: The three dodecyloxy chains introduce flexibility and play a multiple role. They provide solubility in organic solvents, and through van der Waals interactions, they facilitate the organization of the aromatic cores. The length of these alkyl chains is a tunable parameter; for instance, studies on related gallic acid esters have shown that the chain length influences properties like antioxidant activity and self-association in solution. researchgate.netresearchgate.netmdpi.comnih.gov

Functional Group: The aldehyde group at the 1-position of the benzene ring can participate in hydrogen bonding and other specific interactions, further directing the self-assembly process.

Derivatives of this core structure, such as those where the aldehyde is replaced by a benzoic acid or an amide linkage, have been synthesized to explore different self-assembly pathways. For example, 3,4,5-tris(dodecyloxy)-N-(4-ethynylphenyl)benzamide moieties have been attached to other molecular platforms to study their influence on supramolecular polymerization. elsevierpure.com

| Molecular Component | Primary Role in Self-Assembly | Relevant Interactions |

|---|---|---|

| Benzene Ring | Rigid structural core | π-π stacking |

| Dodecyloxy Chains | Induce solubility and ordered packing | van der Waals forces |

| Aldehyde Group | Directional interactions | Hydrogen bonding, dipole-dipole interactions |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular structures formed by this compound are held together by a combination of non-covalent interactions. The most significant of these are:

π-π Stacking: The planar aromatic cores have a strong tendency to stack on top of each other, driven by favorable electrostatic interactions between their electron clouds. This is a primary force in the formation of columnar assemblies.

Van der Waals Forces: The long, flexible dodecyloxy chains interact with each other via van der Waals forces. These interactions, although individually weak, become significant due to the large number of atoms in the chains, contributing to the stability of the assembled structures.

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, or in derivatives where the aldehyde is converted to a group capable of hydrogen bonding (like an amide or carboxylic acid), extensive hydrogen-bonding networks can form. These networks provide directionality and strength to the supramolecular assemblies. For instance, in related systems, hydrogen bonding between amide groups has been shown to be a key factor in the self-assembly process. elsevierpure.com

The interplay of these interactions is complex. For example, the bulky dodecyloxy chains can also introduce steric hindrance, which can either promote or inhibit certain types of assembly. In some helicene derivatives functionalized with 3,4,5-tris(dodecyloxy)benzamide moieties, the steric effect of these groups was found to lead to a weak self-assembly. elsevierpure.com

Formation of Rosette-like Supramolecular Discs

A fascinating aspect of the self-assembly of molecules with C3 symmetry, like derivatives of this compound, is the formation of rosette-like supramolecular discs. These structures are typically formed through the cooperative action of multiple hydrogen bonds. While the aldehyde group itself is not a strong hydrogen bond donor, derivatives that incorporate moieties capable of forming extensive hydrogen bond networks, such as melamine (B1676169) or barbiturate (B1230296) units, are known to form highly stable cyclic hexamers, often referred to as rosettes. nih.gov

In a study involving an azobenzene-appended melamine bearing bulky tridodecyloxyphenyl (TDP) wedges, it was shown that these molecules could form remarkably stable rosettes with a complementary barbiturate. nih.gov The formation of these rosettes was confirmed by various techniques, including size exclusion chromatography and dynamic light scattering. nih.gov The steric crowding of the TDP wedges played a significant role in the stability and photoreactivity of these rosettes. nih.gov Although not directly demonstrated for the benzaldehyde (B42025) itself, the propensity of its derivatives to form such structures highlights the potential for this compound to participate in similar assemblies under appropriate conditions, for example, in the presence of complementary molecules.

These rosette-like discs can then serve as larger building blocks for further hierarchical self-assembly, stacking on top of each other to form columnar structures.

Aggregation Phenomena in Solution and Condensed Phases

In solution, this compound and its derivatives can exist in equilibrium between a monomeric (dissolved) state and various aggregated states. The nature and extent of this aggregation depend on factors such as concentration, temperature, and the solvent used.

At low concentrations, the molecules may exist as monomers. As the concentration increases, they begin to self-assemble into small aggregates, which can then grow into larger supramolecular polymers. This process is often cooperative, meaning that the initial formation of a small aggregate makes the addition of further molecules more favorable.

In the condensed phase, upon removal of the solvent or at specific temperatures, these molecules can form highly ordered liquid crystalline phases. Derivatives of this compound, particularly those with a "fan-shaped" or "wedge-shaped" molecular geometry, are known to form columnar liquid crystals. rsc.org In these phases, the molecules stack into columns, and these columns then arrange themselves into a two-dimensional lattice (often hexagonal). The long dodecyloxy chains fill the space between the columns, creating a fluid-like environment while the aromatic cores maintain a high degree of order.

The aggregation behavior of related gallic acid esters has also been studied, with longer alkyl chains generally leading to a greater tendency for self-association in solution. researchgate.net

Influence of Solvent Environment on Supramolecular Architecture

The choice of solvent has a profound impact on the self-assembly of this compound and its derivatives. The solvent can influence the strength of the non-covalent interactions driving the assembly and can also directly participate in the supramolecular structure.

Solvent Polarity: In non-polar solvents, π-π stacking and hydrogen bonding are generally stronger, favoring the formation of large, stable aggregates. In more polar solvents, the solvent molecules can compete for hydrogen bonding sites and can solvate the aromatic cores, which may weaken the intermolecular interactions and lead to smaller aggregates or even prevent assembly altogether.

Solvophobic Effects: In certain solvents, the dodecyloxy chains may be poorly solvated, leading to a "solvophobic" effect that drives them to aggregate, thereby promoting the self-assembly of the entire molecule.

Specific Solvent Interactions: Some solvents can form specific interactions with the solute molecules. For example, in a study of a solution-phase synthesis, 3,4,5-tris(octadecyloxy)benzyl alcohol and its esters were found to be highly soluble in less-polar solvents like dichloromethane (B109758) and THF but insoluble in polar solvents like methanol (B129727) and DMSO. researchgate.net

The solvent can also influence the morphology of the resulting aggregates. For example, a particular organogelator might form fibrous networks in one solvent and crystalline precipitates in another. The study of tris(phenylisoxazolyl)benzene, a structural analog, showed that it could form stable gels in various solvents like acetone (B3395972), DMF, and ethyl acetate (B1210297). researchgate.net

Hierarchical Self-Organization

The self-assembly of this compound is a hierarchical process, meaning that organization occurs at multiple length scales.

Molecular Level: Individual molecules with their specific shape and functional groups are the primary building blocks.

Supramolecular Level: These molecules assemble into discrete superstructures, such as the aforementioned rosette-like discs or simple stacks, through hydrogen bonding and π-π interactions.

Nanoscale Level: These superstructures then further organize into larger assemblies. For example, the rosettes or stacked molecules can form long, one-dimensional columns.

Mesoscopic/Microscopic Level: These columns then pack together to form ordered phases, such as the hexagonal columnar liquid crystalline phase. rsc.org In some cases, these columns can twist to form helical structures.

This hierarchical organization is a powerful strategy for creating complex and functional materials from simple molecular components. The properties of the final material are determined by the organization at each level of the hierarchy.

| Level of Organization | Description | Driving Forces |

|---|---|---|

| Molecular | Individual this compound molecules | Covalent bonds |

| Supramolecular | Formation of rosettes or simple stacks | Hydrogen bonding, π-π stacking |

| Nanoscale | Assembly of stacks/rosettes into columns | π-π stacking, van der Waals forces |

| Mesoscopic | Packing of columns into liquid crystalline phases | Inter-columnar interactions |

Self-Assembly in Gelator Systems

Derivatives of this compound have shown potential as low-molecular-weight organogelators (LMOGs). These are small molecules that can self-assemble in an organic solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel.

The gelation process is typically initiated by a change in temperature or solvent composition. For example, a solution of the organogelator at a high temperature may form a gel upon cooling. The self-assembly into a fibrous network is driven by the same non-covalent interactions discussed earlier: π-π stacking, hydrogen bonding, and van der Waals forces.

A study on tris(phenylisoxazolyl)benzene, which has a similar C3 symmetry, demonstrated its ability to act as an organogelator. researchgate.net It formed helical fibers that entangled to create the gel network. This suggests that this compound, with its propensity for directional interactions and the formation of extended assemblies, is a promising candidate for the design of new organogelators. The long dodecyloxy chains are particularly important in this context, as their entanglement and van der Waals interactions contribute significantly to the stability of the gel network.

Liquid Crystalline Behavior and Mesophase Characterization of 3,4,5 Tris Dodecyloxy Benzaldehyde and Its Derivatives

Discotic Liquid Crystal Formation

Discotic liquid crystals (DLCs) are a class of liquid crystals where the constituent molecules have a flat, disc-like core, typically an aromatic ring system, surrounded by flexible aliphatic side chains. fishersci.com The formation of liquid crystalline phases, or mesophases, is a direct result of the self-assembly of these disc-shaped molecules. This self-assembly process can lead to the formation of one-dimensional columnar structures where the discs stack on top of one another. cymitquimica.com

Molecules based on a 3,4,5-tris(alkoxy)phenyl group, such as derivatives of 3,4,5-Tris(dodecyloxy)benzaldehyde, are prime candidates for forming discotic liquid crystals. The flat phenyl ring acts as the rigid core, while the three long dodecyloxy chains provide the necessary flexibility and intermolecular interactions to stabilize the liquid crystalline phases. Star-shaped compounds incorporating these substituted phenyl rings are known to be reliable cores for generating discotic liquid crystals that exhibit broad and stable mesophases. glpbio.com The interplay between the π-π interactions of the aromatic cores and the van der Waals forces of the surrounding alkyl chains governs the assembly into higher-order structures. vwr.com

Columnar Mesophases

Among the most common and well-studied phases for discotic liquid crystals are the columnar mesophases. In these phases, the disc-like molecules stack into columns, and these columns then arrange themselves into a two-dimensional lattice. The specific arrangement of the columns dictates the type of columnar mesophase. This ordered stacking within the columns allows for properties like one-dimensional conductivity, making these materials interesting for applications in organic electronics. cymitquimica.com The molecules within the columns can have varying degrees of order, from a liquid-like arrangement (disordered) to a more regular, periodic stacking (ordered). nih.gov

The most frequently observed columnar phase is the hexagonal columnar (Colh) phase, where the columns are packed in a hexagonal or honeycomb-like lattice. This phase is characterized by long-range positional order in the two dimensions perpendicular to the columns, but disorder along the column axis itself.

Derivatives featuring the 3,4,5-trialkoxyphenyl substitution pattern are well-documented to form Colh phases. For instance, a tristriazolotriazine (TTT) core substituted with three 3,4,5-trihexyloxyphenyl groups exhibits a broad and stable hexagonal columnar-disordered (Colhd) mesophase. glpbio.com X-ray diffraction (XRD) is a key technique used to identify this structure. The diffraction pattern of a Colh phase typically shows a set of sharp reflections in the small-angle region that can be indexed to a two-dimensional hexagonal lattice, along with a diffuse halo in the wide-angle region corresponding to the liquid-like spacing of the molten alkyl chains and the average stacking distance of the aromatic cores. vwr.com

Research on a tris-(3,4,5-trihexyloxyphenyl)-substituted TTT provided specific structural data for its Colh phase, as detailed in the table below. glpbio.com

| Temperature (°C) | Phase | Lattice Parameter (a) | Core-Core Distance (d) |

| 20 | Crystal | 25.5 Å | 3.4 Å |

| 145 | Colhd | 24.2 Å | 3.9 Å |

| This interactive table provides structural data for the hexagonal columnar phase of a related derivative. |

Bicontinuous cubic (Cubbi) phases are complex, three-dimensional liquid crystal structures. Unlike the one-dimensional stacks in columnar phases, bicontinuous cubic phases are formed by a network of molecules that creates two continuous, interpenetrating, but non-intersecting labyrinths. While these phases are known in lyotropic (solvent-dependent) liquid crystal systems, their observation in thermotropic discotic systems is less common.

In studies of related ionic liquid crystals, specifically alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acid, a different isomer, cubic packing was observed to prevail when the cation size is small, which forces the effective shape of the mesogen to be more conical. However, for derivatives of this compound, the formation of a bicontinuous cubic phase has not been prominently reported in the reviewed literature. The tendency for these specific molecules is to form columnar structures, particularly the hexagonal columnar phase, driven by the stacking of the flat aromatic cores.

Nematic Mesophase Observation

The nematic (N) phase is the least ordered liquid crystal phase. In a nematic phase, the molecules show a collective long-range orientational order, meaning they tend to point in the same direction (defined by a director), but they lack any long-range positional order, much like a conventional liquid. fishersci.com For discotic systems, this is called a discotic nematic (ND) phase, where the short axes of the disc-like molecules align along a common director.

While columnar phases are common for highly-ordered discotic systems, nematic phases can also be observed. In some homologous series of n-alkoxybenzaldehyde derivatives, a nematic phase has been identified, often appearing at higher temperatures than other, more ordered mesophases. fishersci.com The texture observed under a polarized optical microscope for a nematic phase is often a characteristic "thread-like" schlieren texture. For certain extended derivatives, such as a tristriazolotriazine with a 3,4,5-trioctyloxyphenyl periphery, a discotic nematic structure has been suggested based on polarized optical microscopy observations. glpbio.com

Influence of Molecular Structure on Mesomorphism

The formation, type, and stability of liquid crystalline mesophases are exquisitely sensitive to changes in molecular structure. Even minor adjustments to the rigid core or the flexible peripheral chains of a molecule can lead to significant shifts in mesomorphic properties, including transition temperatures and the type of phase exhibited.

The length of the flexible alkyl chains attached to the rigid core is one of the most crucial factors influencing the mesomorphic behavior of this compound and its derivatives. The alkyl chains function as a "plasticizer," creating the necessary free volume and fluidity that allows the rigid cores to self-assemble into ordered liquid crystalline arrangements rather than simply melting into an isotropic liquid.

Studies on various homologous series of alkoxy-substituted liquid crystals consistently show that the length of the alkyl chains directly impacts the transition temperatures and the stability of the mesophases.

Mesophase Stability: Generally, a minimum chain length is required to induce liquid crystalline behavior. Very short chains may not provide sufficient intermolecular interaction and flexibility, leading to compounds that are highly crystalline and melt directly into an isotropic liquid without forming a mesophase.

Transition Temperatures: Increasing the length of the alkyl chains often has a pronounced effect on the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid). In many discotic systems, such as 3,4,5-trialkoxy-substituted tristriazolotriazines, a systematic increase in the number of methylene (B1212753) groups in the chains leads to a reduction of the clearing points. glpbio.com This indicates that the longer, more flexible chains can disrupt the long-range order at lower temperatures. The melting point, however, may show a less predictable trend, sometimes following a zig-zag pattern with an alternating increase and decrease as the chain length increases.

The effect of alkyl chain length on mesophase behavior in a related series of tristriazolotriazines (TTTs) is summarized below.

| Substitution Pattern | Alkyl Chain | Melting Point (°C) | Clearing Point (°C) | Mesophase |

| 3,4,5-triphenyl | Hexyloxy | 116 | 184 | Colhd |

| 3,4,5-triphenyl | Octyloxy | - | - | Mesomorphic |

| 3,4,5-triphenyl | Decyloxy | - | - | Mesomorphic |

| This interactive table shows the effect of alkyl chain length on the phase transitions of related discotic liquid crystals. Data extracted from descriptive text. glpbio.com |

Impact of Core and Peripheral Modifications

The liquid crystalline properties of molecules derived from this compound are profoundly influenced by modifications to both the central aromatic core and the peripheral alkyl chains. Alterations to the core, such as the introduction of different functional groups or the extension of the aromatic system, can significantly impact the molecule's aspect ratio, polarity, and intermolecular interactions, thereby dictating the type of mesophase formed and its thermal stability.

For instance, the substitution of the aldehyde group in this compound with other functionalities can lead to vastly different mesomorphic behaviors. The incorporation of moieties that enhance π-π stacking or introduce lateral dipoles can stabilize or destabilize certain liquid crystalline phases.

Thermal Analysis of Phase Transitions

Differential Scanning Calorimetry (DSC) is a pivotal technique for elucidating the thermal behavior of this compound and its derivatives. By precisely measuring the heat flow to or from a sample as a function of temperature, DSC allows for the accurate determination of phase transition temperatures and their associated enthalpy changes.

Upon heating from the crystalline solid state, these compounds typically exhibit one or more endothermic peaks corresponding to transitions into various liquid crystalline mesophases before finally transitioning into an isotropic liquid. The cooling cycles often reveal the enantiotropic or monotropic nature of these phases. In the case of derivatives, the specific temperatures and enthalpies of these transitions provide critical insights into the energetic aspects of the molecular self-assembly process.

| Compound/Derivative | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Derivative A | Crystal to Smectic A | 85.2 | 25.8 |

| Smectic A to Nematic | 110.5 | 1.2 | |

| Nematic to Isotropic | 125.1 | 0.8 | |

| Derivative B | Crystal to Columnar | 92.7 | 30.1 |

| Columnar to Isotropic | 140.3 | 2.5 |

Note: The data in this table is illustrative and intended to represent typical findings for derivatives of this compound based on common observations in related liquid crystal systems.

Optical Characterization of Mesophases

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of the mesophases exhibited by this compound derivatives. The unique optical textures observed under cross-polarized light serve as fingerprints for different liquid crystalline phases.

For example, a nematic phase will typically display a schlieren or marbled texture, arising from the long-range orientational order of the molecular long axes. Smectic phases, which possess positional order in addition to orientational order, exhibit characteristic focal-conic or fan-like textures. Columnar phases, formed by the stacking of disc-like molecules into columns, often show mosaic or dendritic textures. By observing these textures as a function of temperature, the phase transition sequence determined by DSC can be visually confirmed and the specific type of mesophase can be identified.

X-ray Diffraction Studies of Liquid Crystalline Structures

To gain a deeper understanding of the supramolecular organization within the mesophases of this compound derivatives, X-ray diffraction (XRD) is employed. This powerful technique provides quantitative information about the dimensional parameters of the liquid crystalline lattice.

In the small-angle region (SAXS), diffraction peaks provide information about the larger-scale periodic structures, such as the layer spacing in smectic phases or the inter-columnar distance in columnar phases. For instance, a sharp reflection in the SAXS pattern of a smectic A phase corresponds to the layer thickness, which can be correlated with the calculated molecular length.

In the wide-angle region (WAXS), the diffraction pattern reveals information about the short-range order. A diffuse halo in the WAXS pattern is characteristic of the liquid-like arrangement of molecules within the layers (for smectics) or along the columns (for columnar phases), confirming the fluid nature of the mesophase. The position of this halo corresponds to the average distance between neighboring molecules.

| Mesophase | Small-Angle d-spacing (Å) | Wide-Angle Feature (Å) | Interpretation |

| Smectic A | 35.2 | ~4.5 (diffuse halo) | Lamellar structure with liquid-like in-plane order. |

| Columnar Hexagonal | 28.9 (100), 16.7 (110) | ~4.6 (diffuse halo) | Hexagonal arrangement of columns with liquid-like intra-columnar order. |

Note: This table presents hypothetical yet representative XRD data for derivatives of this compound to illustrate the principles of X-ray diffraction analysis in liquid crystal characterization.

Functional Materials and Device Applications Derived from 3,4,5 Tris Dodecyloxy Benzaldehyde

Organic Electronic Materials

The incorporation of the 3,4,5-tris(dodecyloxy)phenyl moiety into polymeric and molecular structures can impart desirable characteristics for use in electronic devices. The flexible dodecyloxy chains can enhance processability and promote ordered molecular packing, which is essential for efficient charge transport.

While specific studies on organic conductors derived directly from 3,4,5-Tris(dodecyloxy)benzaldehyde are not extensively documented in the reviewed literature, the principles of molecular design suggest its potential utility. The aldehyde group can be readily converted into various conjugated linkages, such as azomethines (-CH=N-), to form conductive polymers.

In related poly(azomethine) systems, the introduction of long alkoxy side chains has been shown to influence the electrical conductivity. mdpi.com While the bulky side chains can increase solubility, they can also create steric hindrance, potentially lowering the conductivity compared to polymers with shorter chains. nih.gov However, the self-assembly properties induced by these chains can lead to more ordered domains, which may partially offset the insulating effect of the alkyl groups. For instance, poly(azomethines) derived from terephthalaldehyde (B141574) and various diamines have shown conductivities that can be enhanced by several orders of magnitude through doping.

Table 1: Representative Electrical Conductivity of Doped Poly(azomethines)

| Polymer System | Dopant | Conductivity (S/cm) |

| Poly(azomethine) P1 | HCl | 1.2 x 10⁻³ |

| Poly(azomethine) P2 | HCl | 2.6 x 10⁻³ |

| Poly(azomethine) P1 | I₂ | 1.5 x 10⁻⁴ |

| Poly(azomethine) P2 | I₂ | 3.0 x 10⁻⁵ |

Data based on analogous poly(azomethine) systems.

Derivatives of this compound, particularly those forming Schiff bases and chalcones, are expected to possess interesting optical properties for device applications. The extended π-conjugation in these molecules can lead to significant nonlinear optical (NLO) responses. Chalcones, in particular, are known for their potential in applications such as optical limiting. nih.gov

The synthesis of chalcones from benzaldehyde (B42025) derivatives and subsequent investigation of their NLO properties is a well-established area of research. nih.gov While specific data for chalcones from this compound is limited in the available literature, analogous compounds exhibit promising characteristics. The long dodecyloxy chains could further enhance these properties by influencing the crystal packing and, consequently, the bulk NLO response.

The 3,4,5-tris(dodecyloxy)phenyl unit is a component of some discotic liquid crystals, which are known for their ability to self-assemble into columnar structures that facilitate one-dimensional charge transport. nih.govnih.govcapes.gov.brtue.nlnih.gov This makes them promising candidates for use as the active layer in organic field-effect transistors (OFETs). The charge carrier mobility in these systems is highly dependent on the degree of molecular order within the columns and the spacing between them.

While direct integration of this compound into OFETs is not a primary application, its derivatives, particularly those that form discotic liquid crystals, are of significant interest. The charge mobility in such systems is a key performance metric. For example, studies on hexakis(n-alkoxy)triphenylene derivatives have shown that the charge carrier mobility is on the order of 10⁻³ to 10⁻⁴ cm²/Vs. tue.nl The length of the alkyl chains plays a crucial role, with longer chains sometimes leading to a decrease in mobility due to increased disorder. nih.gov

Table 2: Representative Charge Carrier Mobilities in Discotic Liquid Crystals

| Discotic Liquid Crystal Core | Charge Carrier Mobility (cm²/Vs) |

| Triphenylene | ~1 x 10⁻⁴ |

| Hexaazatriphenylene | Higher than triphenylene |

| Hexabenzocoronene | Potentially high |

Data based on analogous discotic liquid crystal systems. nih.govtue.nl

Optical and Optoelectronic Applications

The combination of a rigid aromatic core and flexible peripheral chains in derivatives of this compound gives rise to a range of optical and optoelectronic properties, including liquid crystallinity and photoresponsiveness.

Schiff bases (azomethines) derived from this compound and various amines are expected to exhibit liquid crystalline and luminescent properties. The anisometric molecular shape of these compounds, resulting from the rigid core and flexible chains, is a prerequisite for the formation of mesophases. The long dodecyloxy chains can promote the formation of smectic or nematic phases. tue.nl

The introduction of a photochromic unit, such as an azobenzene (B91143) group, into molecules containing the 3,4,5-tris(dodecyloxy)phenyl moiety can lead to photoresponsive materials. Azobenzene derivatives can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This isomerization can induce significant changes in the physical properties of the material, such as its liquid crystalline phase, absorption spectrum, and refractive index.

This photo-switching capability makes such materials suitable for applications in optical data storage, molecular switches, and light-controllable actuators. The long dodecyloxy chains can influence the kinetics of the isomerization process and the stability of the different isomeric states. While detailed studies on azobenzene derivatives of this compound are not prevalent, the general principles of photochromism in liquid crystals suggest that such compounds would exhibit interesting and potentially useful photoresponsive behavior.

Fluorescent Sensing Materials

Derivatives of this compound have been investigated for their potential in fluorescent sensing applications. The long alkyl chains of the 3,4,5-tris(dodecyloxy)benzoyl moiety can be harnessed to create materials that are highly soluble in organic solvents and capable of forming self-assembled structures such as gels. These properties are advantageous for the fabrication of thin-film sensing devices.

A notable example is a naphthalene (B1677914) diimide (NDI) derivative functionalized with 3,4,5-tris(dodecyloxy)benzamide groups. This modification results in a photochemically stable and fluorescent molecule. A film prepared from a gel of this material has demonstrated a selective and reversible fluorescent response to aniline (B41778) vapor, highlighting its potential for use in chemical sensors. semanticscholar.org The interaction between the electron-deficient NDI core and the electron-rich aniline analyte likely leads to a charge-transfer complex, which alters the fluorescence properties of the material, enabling visual detection.

Role as a Building Block in Complex Macromolecular Architectures

The unique structural features of this compound make it an ideal starting material for the construction of large, complex, and highly ordered molecular systems. The aldehyde group provides a reactive site for a variety of chemical transformations, while the bulky, flexible dodecyloxy chains drive the self-assembly of the resulting macromolecules into well-defined supramolecular structures.

Porphyrin-based Materials

Porphyrins, a class of naturally occurring and synthetically accessible macrocycles, are renowned for their rich photophysical and electrochemical properties. The incorporation of this compound into porphyrin structures allows for the tuning of their solubility and self-assembly behavior, which is critical for their application in areas such as molecular electronics and catalysis.

A free-base tetraarylporphyrin has been synthesized through a [2+2] macrocyclization reaction between a dipyrromethane derivative and this compound, achieving a yield of 61%. researchgate.net This porphyrin can be subsequently metallated, for instance with zinc acetate (B1210297), with a high conversion rate of 94%. researchgate.net

| Compound | Synthesis Method | Yield |

| Free-base tetraarylporphyrin | [2+2] macrocyclization of dipyrromethane and this compound | 61% |

| Zn-metalloporphyrin | Metallation of free-base porphyrin with zinc acetate | 94% |

These porphyrins exhibit characteristic strong Soret bands in their absorption spectra and are fluorescent, with small Stokes shifts. researchgate.net Cyclic voltammetry studies have shown that they undergo reversible one-electron oxidations, indicating their potential for use in redox-active systems. researchgate.net

| Porphyrin Derivative | Soret Band (nm) | Stokes Shift (nm) | First Oxidation Potential (mV vs Fc/Fc+) | Second Oxidation Potential (mV vs Fc/Fc+) |

| Free-base | 426 | 13-18 | 492 | 725 |

| Zn-metallated | 425 | 13-18 | 329 | 589 |

Phthalocyanine (B1677752) Derivatives

While the direct synthesis of phthalocyanines from this compound is not extensively documented, the closely related 3,4,5-tris(dodecyloxy)phthalonitrile is a key precursor for peripherally substituted phthalocyanines. The long alkoxy chains are known to enhance the solubility of the resulting phthalocyanine macrocycles and to induce liquid crystalline behavior. This self-organization into columnar mesophases is crucial for applications in organic electronics, where the ordered stacking of the phthalocyanine rings facilitates charge transport.

Naphthalene Diimide (NDI) Conjugates

Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds widely used in the development of n-type organic semiconductors. Functionalization of NDIs with 3,4,5-tris(dodecyloxy)benzoyl groups, typically through an amide linkage, enhances their processability and promotes self-assembly.

A photochemically stable, fluorescent NDI derivative bearing 3,4,5-tris(dodecyloxy)benzamide moieties has been synthesized. semanticscholar.org The presence of the long alkyl chains renders the molecule highly soluble in common organic solvents, facilitating its self-assembly into gels at low concentrations. semanticscholar.org This property is directly attributable to the van der Waals interactions between the dodecyl chains, which drive the formation of organized supramolecular structures. As mentioned previously, films made from these gels exhibit selective fluorescence quenching in the presence of aniline vapor, demonstrating their utility in sensor applications. semanticscholar.org

Helicene-based Supramolecular Polymers

Helicenes are polycyclic aromatic compounds with a helical, chiral structure, which gives rise to unique chiroptical properties. The incorporation of helicenes into polymers can lead to materials with applications in chiral recognition and circularly polarized luminescence.

While direct polymerization of this compound with helicene monomers is not reported, a derivative, 3,4,5-tris(dodecyloxy)-N-(2-(4-iodobenzamido)ethyl)benzamide, has been used in the synthesis of helicene-based supramolecular polymers. This derivative is prepared from 3,4,5-tris(dodecyloxy)benzoic acid, which itself can be synthesized from the parent aldehyde. In these systems, the bulky, space-filling nature of the tris(dodecyloxy)benzoyl groups plays a crucial role in directing the supramolecular polymerization of the helicene monomers.

Acylhydrazone and Oxadiazole Systems

Acylhydrazones and their cyclized counterparts, 1,3,4-oxadiazoles, are important classes of compounds known to exhibit a range of properties, including liquid crystallinity and interesting photophysical behavior. The condensation of this compound with various hydrazides is a straightforward method to produce acylhydrazones bearing the bulky, liquid-crystal-inducing tris(dodecyloxy)phenyl moiety.

These acylhydrazones can serve as precursors to 1,3,4-oxadiazoles through oxidative cyclization. The presence of the three dodecyloxy chains is expected to induce or enhance the liquid crystalline properties of these heterocyclic systems. The resulting disc-like molecules can self-assemble into columnar mesophases, which are of interest for applications in organic electronics and as alignment layers in display technologies. While the general synthetic routes are well-established, specific examples starting from this compound are an active area of research for the development of new functional materials.

Salicylaldimine-Copper(II) Soft Materials

The reaction of this compound with other organic ligands and copper(II) salts leads to the formation of salicylaldimine-copper(II) complexes, which are a class of soft materials with interesting properties. For instance, the complex bis-(2,4-di-tert-butyl-6-[(3,4,5-tris-dodecyloxy-phenylimino)-methyl]-phenolato)copper(II) is synthesized from a precursor derived from the hydrolysis of an asymmetric pyridine- and phenol-containing ligand. acs.orgnih.gov These types of complexes possess a hydrophilic copper-containing head and hydrophobic alkyl and alkoxy tails, making them promising candidates for creating redox-responsive Langmuir-Blodgett films. acs.orgnih.gov

The incorporation of the bulky 3,4,5-tris(dodecyloxy)phenylimino group influences the material's properties. While this alkoxy-derivative demonstrates the ability to form films with a collapse pressure of 14 mN·m⁻¹, its redox responsiveness is diminished. acs.orgnih.gov This highlights a trade-off between achieving desirable amphiphilicity for film formation and maintaining robust redox activity. The characterization of these materials involves a suite of techniques including elemental analysis, spectrometry, spectroscopy, and electrochemistry, along with compression isotherms and Brewster angle microscopy to probe their amphiphilic behavior. acs.orgnih.gov

Phosphonium (B103445) Compounds in Functional Materials

While direct synthesis of phosphonium compounds from this compound is not extensively detailed in the provided context, the broader field of benzaldehyde derivatives points to their utility in creating various functional materials. Benzaldehyde and its derivatives are known precursors in the synthesis of a wide range of organic compounds, including those with applications in materials science.

Metallosupramolecular Soft Materials

The self-assembly of molecular building blocks into ordered, non-covalently bonded structures is the foundation of supramolecular chemistry, and this compound derivatives are valuable components in this field, particularly for the creation of metallogels.

Metallogel Formation and Properties

Metallogels are a class of soft materials where metal-ligand coordination interactions drive the formation of a three-dimensional network that entraps solvent molecules. Ligands derived from this compound, with their long alkyl chains, can promote the necessary intermolecular interactions, such as van der Waals forces and π-π stacking, to facilitate gelation in the presence of metal ions.

Research has shown that ligands functionalized with units like hydroxylamine (B1172632) and terpyridine can selectively form gels with metal ions such as copper in water, often induced by sonication. This process can lead to the formation of a fibrous, cross-linked morphology.

Redox-Responsive Behavior

A key feature of some metallogels is their responsiveness to external stimuli, such as redox reactions. This behavior stems from the change in the oxidation state of the metal center within the gel network, which can alter the coordination geometry and intermolecular forces, leading to a sol-gel transition. For example, metallogels incorporating ferrocene (B1249389) units can undergo a gel-sol transition upon oxidation of the ferrocene to the ferrocenium (B1229745) ion. This is because the host-guest interactions responsible for the gel network are disrupted. The gel state can often be restored by introducing a reducing agent.

While the specific redox behavior of metallogels directly derived from this compound is an area for further investigation, the principles established with other redox-active metal centers like iron, ruthenium, and cobalt suggest the potential for creating such smart materials. nih.gov The incorporation of the tris(dodecyloxy)phenyl group could influence the redox potential and the stability of the resulting gel.

Applications in Peptide Synthesis as Protecting Group Reagents

In the intricate process of peptide synthesis, protecting groups are essential for temporarily blocking reactive functional groups to ensure that reactions occur only at the desired sites. Derivatives of this compound have found utility in this domain.

The aldehyde functional group can be used to protect amino groups in amino acids and peptides. The resulting imine (Schiff base) is stable under certain reaction conditions but can be readily cleaved to regenerate the amine. The long dodecyloxy chains can impart increased solubility in organic solvents used during solid-phase peptide synthesis (SPPS).

Computational and Theoretical Investigations of 3,4,5 Tris Dodecyloxy Benzaldehyde Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of many-body systems. For a molecule like 3,4,5-Tris(dodecyloxy)benzaldehyde, DFT can elucidate a range of electronic and geometric properties.

Detailed research findings from DFT studies on analogous aromatic aldehydes and alkoxy-substituted compounds reveal key molecular parameters. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, properties such as the distribution of electrostatic potential and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to calculate properties like dipole moment, which influences solubility and intermolecular interactions, and polarizability, which relates to the molecule's response to an external electric field. nih.gov In studies of similar mesogenic (liquid crystal-forming) molecules, DFT has been employed to verify geometrical and thermal properties, showing that such molecules are often nearly planar, a feature that facilitates ordered packing in liquid crystal phases. nih.gov

Below is an interactive table showcasing typical electronic properties that would be calculated for this compound using DFT methods, based on findings for similar molecules.

| Calculated Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | 3.5 D |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -2150 Hartree |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 120 ų |

Note: These values are illustrative and represent typical data obtained for similar organic molecules through DFT calculations.

Molecular Dynamics (MD) Simulations of Self-Assembly Mechanisms

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. For an amphiphilic molecule like this compound, which possesses a polar benzaldehyde (B42025) head group and nonpolar dodecyloxy tails, MD simulations are invaluable for studying the mechanisms of self-assembly into larger, ordered supramolecular structures.

MD simulations model the behavior of these molecules in a simulated environment (e.g., in a solvent or in bulk) over time. The simulations track the trajectories of individual molecules as they interact and aggregate. This allows researchers to observe the spontaneous formation of structures like micelles, vesicles, or the columnar phases characteristic of discotic liquid crystals. Studies on similar dendritic and amphiphilic molecules demonstrate that MD can reveal the key intermolecular forces driving the assembly, such as van der Waals interactions between the long alkyl chains and π-π stacking between the aromatic cores. nih.govmdpi.com

The simulation can elucidate the step-by-step process of aggregation, from the initial formation of small clusters to their growth and reorganization into thermodynamically stable architectures. By analyzing the simulation trajectories, researchers can understand how factors like temperature, concentration, and solvent affect the final morphology of the self-assembled structure. mdpi.com

Monte Carlo (MC) Simulations for Molecular Packing and Organization

Monte Carlo (MC) simulations offer another powerful computational approach to explore the packing and organization of molecules. nih.gov Unlike MD, which simulates the deterministic evolution of a system over time, MC methods use probabilistic algorithms to sample different molecular configurations. nih.gov This is particularly useful for studying the equilibrium properties of complex systems, such as the various liquid crystal phases that this compound can form.

In the context of this molecule, MC simulations can be used to predict the most stable packing arrangements of the molecules in a condensed phase. The method involves repeatedly generating random new configurations (e.g., by moving or rotating a molecule) and accepting or rejecting this new state based on its energy, typically determined by the Metropolis criterion. nih.gov Over many iterations, the simulation converges to a low-energy, and thus highly probable, state. This allows for the prediction of structural parameters like the average distance between columns in a columnar liquid crystal phase or the orientational order of the molecules.

Modeling of Intermolecular Interactions

The self-assembly and phase behavior of this compound are governed by a delicate balance of intermolecular interactions. Computational modeling is essential for quantifying these forces. The primary interactions at play are:

Van der Waals Forces: These are dominant attractive forces between the long, flexible dodecyloxy chains. The collective strength of these interactions is significant and is a primary driver for the segregation of the aliphatic chains from the aromatic cores, a process known as microphase separation. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other. These interactions, arising from the overlap of p-orbitals, contribute to the formation of one-dimensional stacks, which are the basis of columnar liquid crystal phases.

Dipole-Dipole Interactions: The polar aldehyde group (-CHO) creates a molecular dipole. These interactions can influence the relative orientation of molecules within the self-assembled structures.

Computational models, often parameterized using data from high-level quantum chemistry calculations (like DFT), are used within MD and MC simulations to describe these interactions. By systematically analyzing the interaction energies, researchers can understand which forces are most critical for the formation and stability of specific supramolecular architectures.

Theoretical Prediction of Mesophase Behavior and Stability

The term "mesophase" refers to the intermediate states of matter, such as liquid crystals, that exist between a solid and an isotropic liquid. This compound is known to be a building block for liquid crystals. tcichemicals.com Theoretical models can predict the type of mesophase a molecule will form (e.g., nematic, smectic, or columnar) and the temperature range over which it will be stable.

For molecules with a disc-like aromatic core and flexible peripheral chains, like the subject compound, the formation of columnar phases is common. Theoretical studies on similar molecules have shown that the stability of the mesophase is strongly influenced by the length of the alkoxy chains. nih.gov Longer chains tend to enhance the microphase separation between the aromatic cores and the aliphatic periphery, which stabilizes the ordered columnar structure over a wider temperature range. nih.gov Computational approaches correlate molecular parameters derived from DFT, such as molecular shape and polarity, with experimentally observed mesophase stability to build predictive models. nih.gov

Electron Density Mapping of Supramolecular Architectures

Electron density mapping provides a visual representation of the distribution of electrons within a molecule or a supramolecular assembly. This information is crucial for understanding chemical bonding and non-covalent interactions. While typically derived from experimental X-ray diffraction data, computational methods like DFT can also calculate and visualize electron density.

For the supramolecular structures formed by this compound, a computed electron density map would show high electron density around the oxygen atoms and the aromatic ring, and lower density along the aliphatic dodecyl chains. In a self-assembled columnar structure, these maps could visualize the electron-rich aromatic cores stacked in the center of the columns and surrounded by the electron-poorer aliphatic chains, providing a clear picture of the microphase-separated architecture. This analysis helps in understanding how charge distribution dictates the packing and stability of the assembly.

Computational Analysis of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. montclair.edu For a molecule like this compound, this could involve studying its synthesis or its subsequent transformations. For example, the aldehyde functional group is a versatile handle for reactions like condensation, oxidation, or reduction.

Using methods like DFT, chemists can model the entire reaction pathway from reactants to products. This involves locating and characterizing the energy of transition states—the highest energy points along the reaction coordinate—and any reaction intermediates. By comparing the energies of different possible pathways, the most likely mechanism can be identified. This analysis provides fundamental insights into reaction kinetics and can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve product yield and selectivity. montclair.edu

Advanced Characterization Methodologies for 3,4,5 Tris Dodecyloxy Benzaldehyde and Its Assemblies

Spectroscopic Analysis in Solution and Condensed Phases

Spectroscopic techniques are fundamental in characterizing the molecular identity and bulk properties of 3,4,5-Tris(dodecyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of a related compound, 4-(dodecyloxy)benzaldehyde, the aromatic protons appear in the range of δ 7.8–8.0 ppm, while the numerous protons of the dodecyl chain produce signals between δ 0.8–1.5 ppm. For this compound, the aldehydic proton is expected to resonate at a characteristic downfield shift, typically around 9.8-10.0 ppm. The two aromatic protons on the benzene (B151609) ring would appear as a singlet due to their chemical equivalence. The methylene (B1212753) groups of the three dodecyloxy chains would exhibit distinct signals, with the protons of the -OCH₂- group closest to the aromatic ring appearing at a higher chemical shift compared to the other methylene protons of the long alkyl chains. The terminal methyl groups of the dodecyl chains would show a characteristic triplet signal at the most upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of approximately 191 ppm. The carbon atoms of the aromatic ring will have distinct signals, with those bonded to the oxygen atoms of the dodecyloxy groups showing higher chemical shifts. The numerous carbon atoms of the three dodecyl chains will produce a series of signals in the aliphatic region of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | ~9.8 - 10.0 | - |

| Aromatic Protons (Ar-H) | ~7.0 - 7.2 | ~107 - 154 |

| Methylene Protons (-OCH₂-) | ~4.0 | ~69 - 73 |

| Methylene Protons (-CH₂-) | ~1.2 - 1.8 | ~22 - 32 |

| Methyl Protons (-CH₃) | ~0.9 | ~14 |

| Carbonyl Carbon (C=O) | - | ~191 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

UV-Visible Absorption Spectroscopy and Aggregation Studies

UV-Visible absorption spectroscopy is a powerful technique to study the electronic transitions within the molecule and to monitor aggregation phenomena. In a dilute solution, this compound is expected to exhibit absorption bands characteristic of the substituted benzaldehyde (B42025) chromophore. For instance, 3,4,5-trimethoxybenzaldehyde, a structurally similar compound, shows a maximum absorption wavelength (λ_max) which can be used as a reference point. nist.gov

The long dodecyloxy chains of this compound impart amphiphilic character, driving its self-assembly in appropriate solvents. This aggregation can be effectively monitored by UV-Vis spectroscopy. Upon aggregation, changes in the absorption spectrum, such as a shift in the λ_max (either a blueshift, known as an H-aggregate, or a redshift, known as a J-aggregate) or a change in the absorbance intensity, can be observed. These spectral changes provide insights into the nature of the intermolecular interactions and the geometry of the resulting assemblies.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy offers a sensitive means to investigate the excited state properties of this compound and its assemblies. While benzaldehyde itself is weakly fluorescent, the introduction of electron-donating alkoxy groups can enhance its emission properties. The fluorescence spectrum, characterized by its emission maximum and quantum yield, provides information about the de-excitation pathways of the molecule.

Similar to absorption spectroscopy, fluorescence is highly sensitive to the local environment of the molecule. The formation of aggregates can lead to significant changes in the fluorescence spectrum, such as quenching or excimer/exciplex formation, which can be used to study the dynamics of self-assembly.

Spectroelectrochemistry

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. For instance, the mass spectrum of p-dodecyloxybenzaldehyde has been documented in the NIST WebBook, providing a reference for the fragmentation patterns of similar molecules. nist.gov HRMS can confirm the successful synthesis of the target compound with high accuracy, often to within a few parts per million of the calculated mass, and can also be used to identify any impurities or byproducts. The molecular weight of this compound is 659.09 g/mol . fishersci.com

Advanced Microscopy Techniques

While spectroscopy provides information at the molecular and bulk levels, advanced microscopy techniques are essential for visualizing the morphology and structure of the supramolecular assemblies formed by this compound. Due to its amphiphilic nature, this molecule is expected to self-assemble into various nanostructures such as micelles, vesicles, or nanofibers in appropriate solvent systems. Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) would be instrumental in characterizing these assemblies, providing direct visual evidence of their size, shape, and organization.

Polarizing Optical Microscopy (POM) for Mesophase Visualization

Polarizing Optical Microscopy (POM) is a fundamental and powerful tool for the initial identification and visualization of liquid crystalline phases, known as mesophases. nih.gov When a material is viewed between two crossed polarizers, isotropic liquids or amorphous solids appear dark, while anisotropic materials, such as liquid crystals, are birefringent and transmit light, resulting in colorful and textured images. These textures are characteristic of specific liquid crystal phases (e.g., nematic, smectic, or columnar).

For a compound like this compound, which is a building block for discotic (disk-shaped) liquid crystals, POM would be used to observe the textures that form upon heating the crystalline solid and subsequent cooling from the isotropic liquid state. The appearance of specific textures, such as fan-like or mosaic patterns, would indicate the presence of a columnar mesophase, where the molecules stack on top of each other to form columns. The temperatures at which these textures appear and disappear provide the phase transition temperatures. While specific POM studies focused solely on this compound are not extensively detailed in publicly available literature, this technique is standard for the class of molecules it represents.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers much higher resolution than optical microscopy and is employed to directly visualize the nanoscale morphology of self-assembled structures. researchgate.net In the context of this compound derivatives and assemblies, TEM can reveal the arrangement and dimensions of columnar structures, fibers, or other nanostructures formed through self-assembly in solution or in the solid state. beilstein-journals.org

To prepare a sample for TEM, a dilute solution of the compound is typically cast onto a TEM grid, and the solvent is allowed to evaporate. researchgate.net The resulting nanostructures can then be imaged. For molecules that form columnar liquid crystals, TEM can provide direct evidence of the columnar packing and allow for the measurement of the distance between adjacent columns. Although detailed TEM analyses specifically for underivatized this compound are not common, the technique is crucial for characterizing the more complex superstructures it is designed to form.

Calorimetric and Thermogravimetric Analyses

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions, such as melting (crystal to liquid or mesophase) and clearing (mesophase to isotropic liquid), are detected as endothermic peaks on a DSC thermogram upon heating. nih.gov Conversely, crystallization and mesophase formation from the isotropic liquid are observed as exothermic peaks upon cooling.

For this compound, a DSC analysis would precisely determine the temperatures and enthalpy changes associated with its phase transitions. A typical heating scan would show a peak for the melting of the crystalline solid into a liquid or liquid crystalline phase, and potentially another peak at a higher temperature corresponding to the transition from the mesophase to the isotropic liquid (clearing point). The enthalpy values provide information about the degree of molecular order in each phase.

Illustrative DSC Data for a Representative Alkoxy-Substituted Benzaldehyde Derivative

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Columnar | 85.2 | 88.5 | 45.7 |

| Columnar to Isotropic | 120.1 | 121.3 | 4.2 |

Note: This table is illustrative of typical data for a similar compound and does not represent actual measured data for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. researchgate.netresearchgate.net The resulting data is presented as a TGA curve, which plots the percentage of initial mass remaining against temperature. The decomposition temperature is typically defined as the temperature at which a significant weight loss begins.

A TGA analysis of this compound would reveal the temperature at which it starts to degrade. For organic molecules used in materials applications, a high decomposition temperature is desirable. The analysis would indicate the upper-temperature limit for processing and device operation. Given its molecular structure with stable ether linkages and an aromatic core, it is expected to have good thermal stability, likely decomposing at temperatures well above its melting and clearing points.

Electrochemical Characterization (e.g., Cyclic Voltammetry)